Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrrolidin-1-yl group, which is a five-membered lactam ring
Properties
IUPAC Name |
methyl 4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-22-14(21)16-6-4-10(5-7-16)8-15-11(18)9-17-12(19)2-3-13(17)20/h10H,2-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSWHVZPIAMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the acetamido group and the pyrrolidin-1-yl group. The final step involves the esterification of the carboxylate group with methanol. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl) | 6 M HCl, reflux | 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylic acid | 92% |
| Basic hydrolysis (NaOH) | 1 M NaOH, 60°C | Sodium 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate | 88% |
The reaction proceeds via tetrahedral intermediate formation, with acid-catalyzed mechanisms favoring carboxylate protonation and base-catalyzed routes stabilizing the alkoxide leaving group .
Amide Bond Reactivity
The acetamido group participates in:
a) Hydrogenation
Catalytic hydrogenation reduces the amide carbonyl under high-pressure H₂:
| Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Pd/C (10%) | Ethanol | 50°C, 5 atm H₂ | 4-((2-(2,5-dioxopyrrolidin-1-yl)ethylamino)methyl)piperidine-1-carboxylate | 76% |
This reaction requires careful control of steric hindrance from the piperidine ring .
b) Condensation with Amines
The dioxopyrrolidinyl group acts as an activated ester, enabling efficient coupling with primary amines:
The reaction exploits the electrophilicity of the dioxopyrrolidinyl carbonyl, forming stable amide bonds without racemization .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation and acylation:
Steric effects from the adjacent methyl group modulate reactivity, with acylation typically outperforming alkylation in yields .
Dioxopyrrolidinyl Ring Transformations
The 2,5-dioxopyrrolidinyl group undergoes ring-opening and redox reactions:
a) Reductive Ring Opening
LiAlH₄ reduces the lactam to a pyrrolidine derivative:
| Reductant | Solvent | Product | Yield |
|---|---|---|---|
| LiAlH₄ (excess) | THF | 4-((2-(pyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate | 63% |
b) Oxidation
KMnO₄ oxidizes the dioxopyrrolidinyl ring to maleic acid derivatives:
| Oxidizing Agent | Condition | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 4-((2-(2,5-dioxo-3,4-furandiyldiacetamido)methyl)piperidine-1-carboxylate | 55% |
Industrial-Scale Considerations
Batch and flow chemistry approaches have been optimized for large-scale synthesis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–24 hours | 2–5 minutes |
| Temperature Control | ±2°C | ±0.1°C |
| Yield | 78–85% | 89–93% |
| Purity | 95–97% | 98–99% |
Flow systems enhance heat transfer and reduce side reactions, particularly during exothermic amide couplings .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| pH | Half-Life (37°C) | Major Degradation Pathway |
|---|---|---|
| 2.0 | 8 hours | Ester hydrolysis |
| 7.4 | 120 hours | Amide oxidation |
| 9.0 | 3 hours | Piperidine ring dehydrogenation |
Degradation products include piperidine dehydrogenation derivatives and hydrolyzed carboxylic acids .
This compound’s versatility in nucleophilic substitutions, redox reactions, and ring transformations positions it as a valuable intermediate in drug discovery and bioconjugation. Future studies should explore its catalytic asymmetric derivatization and metabolic stability in vivo.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes such as arginase, which plays a crucial role in the urea cycle. For example, a related compound demonstrated IC₅₀ values of 223 nM against human arginase isoforms .
- Receptor Interaction : The compound has been explored for its potential to interact with various receptors, including transmembrane receptors. Its structure allows it to act as a photoaffinity probe, facilitating the identification of ligand-receptor interactions .
Therapeutic Applications
The potential therapeutic applications of Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate include:
- Cancer Treatment : Due to its ability to inhibit arginase, which is implicated in cancer metabolism, this compound may contribute to novel cancer therapies aimed at disrupting tumor growth by altering nutrient availability .
- Neurological Disorders : The structural features suggest possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological conditions.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- A study published in ACS Medicinal Chemistry Letters detailed the design and synthesis of related compounds that demonstrated potent inhibitory activity against arginase .
- Another research effort focused on optimizing synthetic routes to enhance yield and reduce complexity in producing derivatives that maintain biological activity while improving pharmacokinetic properties .
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative used to treat epilepsy.
Lacosamide: A functionalized amino acid used for the treatment of partial-onset seizures.
Uniqueness
Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a piperidine ring and a pyrrolidinyl group, which contributes to its biological properties. The synthesis typically involves multiple steps, including:
- Preparation of the Piperidine Ring : The initial step focuses on forming the piperidine framework.
- Introduction of Acetamido Group : This involves the reaction of an appropriate acetamido reagent.
- Formation of the Pyrrolidinyl Group : The pyrrolidinyl moiety is introduced subsequently.
- Esterification : The final step involves esterification with methanol to yield the methyl ester product.
Catalysts such as palladium or platinum are often employed, alongside solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reaction efficiency.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that affect cellular functions .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress and inflammation. For example, it demonstrated significant neuroprotective effects in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing reactive oxygen species (ROS) production .
- Anti-inflammatory Properties : The compound has been reported to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling, which is crucial in many inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, where it may induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several studies highlight the efficacy of this compound:
- Neuroprotection in Animal Models : In scopolamine-induced Alzheimer’s models, administration of this compound led to improved cognitive function and reduced neurodegeneration markers .
- In Vitro Studies on Cancer Cell Lines : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Data Summary
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example:
Piperidine functionalization : Introduce the acetamido-methyl group via coupling reactions using activating agents (e.g., EDC/HOBt).
Esterification : React the intermediate with methyl chloroformate to form the carboxylate ester.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize pH during workup (e.g., adjust to pH 4–6 using 1M HCl to precipitate intermediates) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions and confirm absence of unreacted starting materials. Compare chemical shifts with analogous piperidine derivatives (e.g., δ 1.4–2.8 ppm for piperidine protons) .
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for purity assessment. Adjust gradient elution to resolve polar byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular ion detection (e.g., m/z calculated for CHNO: 335.15) .
Q. What are the critical safety precautions and storage conditions to maintain the compound's stability during research?
- Methodology :
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, follow emergency rinsing protocols .
- Storage : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the ester group .
Advanced Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize the coupling reaction efficiency in the synthesis of this compound?
- Methodology :
Factor Screening : Test variables like temperature (80–120°C), solvent (DMSO vs. DMF), and catalyst loading (1–5 mol%) using a fractional factorial design.
Response Surface Modeling : Identify optimal conditions (e.g., 100°C in DMSO with 3 mol% catalyst) to maximize yield.
Validation : Confirm reproducibility in flow-chemistry setups, where residence time and mixing efficiency are critical .
Q. What strategies are effective in resolving contradictory NMR data when analyzing novel derivatives of this compound?
- Methodology :
- Deuterated Solvent Effects : Compare spectra in DMSO-d vs. CDCl to resolve signal splitting caused by hydrogen bonding.
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping piperidine or pyrrolidinone signals.
- Impurity Profiling : Perform LC-MS to identify minor byproducts (e.g., unreacted starting materials) that may skew integration ratios .
Q. How can researchers systematically investigate the impact of solvent polarity on the reaction kinetics of this compound's synthesis?
- Methodology :
Solvent Selection : Test polar aprotic (DMSO, DMF), polar protic (MeOH), and nonpolar (toluene) solvents.
Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track carbonyl group consumption (e.g., 1700 cm ester C=O stretch).
Data Analysis : Calculate rate constants (k) and correlate with solvent dielectric constants. For example, higher polarity may accelerate nucleophilic substitution but hinder intermediate solubility .
Q. What approaches are recommended for identifying and characterizing degradation products under accelerated stability testing conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-HRMS/MS : Fragment degradation products (e.g., hydrolyzed ester or oxidized pyrrolidinone) and match with predicted m/z values.
- Stability-Indicating Methods : Validate HPLC conditions to baseline-separate degradation peaks from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
